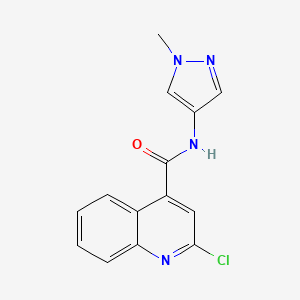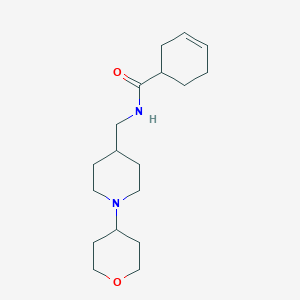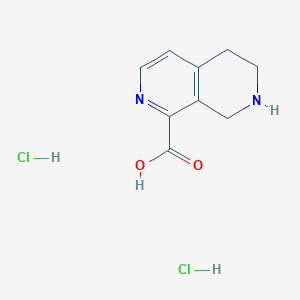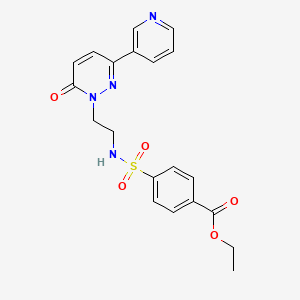![molecular formula C17H11ClN6O3 B2844837 3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-21-9](/img/structure/B2844837.png)
3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazolopyrimidine derivative that has been synthesized through a variety of methods.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in the field of heterocyclic chemistry has led to the development of various synthetic methodologies for triazolo[4,5-d]pyrimidin-7-ones and related compounds. These methodologies often involve the cyclization of precursor compounds in the presence of different reagents to obtain novel derivatives with potential biological activities. For example, El-Agrody et al. (2001) described the heteroaromatization process to synthesize new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, showcasing a variety of reagents to obtain compounds with potential antimicrobial activities (El-Agrody et al., 2001).
Antimicrobial Evaluation
The antimicrobial properties of triazolo[4,5-d]pyrimidin-7-ones and related heterocyclic compounds have been a significant area of interest. Abdel-Monem (2010) synthesized polyheterocyclic systems containing the 1,2,4-triazine moiety and evaluated their antimicrobial activities, providing insights into potential applications in combating microbial infections (Abdel-Monem, 2010).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is crucial for exploring their chemical properties and potential applications. Studies such as those by Lahmidi et al. (2019) focus on the synthesis, crystal structure analysis, and spectroscopic characterization of triazolo[4,5-d]pyrimidin-7-ones derivatives, providing a foundation for further exploration of their chemical behavior and interaction mechanisms (Lahmidi et al., 2019).
Biological Activity
The search for new compounds with biological activity is a driving force behind much of the research in this area. Compounds derived from triazolo[4,5-d]pyrimidin-7-one have been investigated for various biological activities, including as potential antiasthma agents. The study by Medwid et al. (1990) highlights the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines and their evaluation as mediator release inhibitors, opening avenues for novel antiasthma therapies (Medwid et al., 1990).
Safety And Hazards
The safety and hazards associated with triazolopyrimidines would depend on their specific structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling them.
Orientations Futures
The study of triazolopyrimidines is a promising area of research due to their wide range of biological activities. Future research could focus on the synthesis of new derivatives, investigation of their biological activities, and elucidation of their mechanisms of action12.
Please note that this is a general analysis based on the class of compounds that “3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” belongs to. For a comprehensive analysis of this specific compound, more specific studies would be needed.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O3/c18-12-2-1-3-14(8-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-4-6-13(7-5-11)24(26)27/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZRLEYNTHTKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2844764.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methoxyethanone](/img/structure/B2844765.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2844766.png)



![(E)-3-[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2844771.png)
![N-[(6-methylpyridin-2-yl)methyl]-10-[(morpholin-4-yl)methyl]-N-(prop-2-yn-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2844772.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2844775.png)
